molecular formula C13H18N2O3 B3872703 N'-[2-(3,5-dimethylphenoxy)acetyl]propanohydrazide

N'-[2-(3,5-dimethylphenoxy)acetyl]propanohydrazide

Cat. No. B3872703
M. Wt: 250.29 g/mol
InChI Key: XNLZYRPJXAPIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(3,5-dimethylphenoxy)acetyl]propanohydrazide, commonly known as DMAPH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAPH belongs to the class of hydrazide derivatives and has shown promising results in various pre-clinical studies.

Mechanism of Action

The exact mechanism of action of DMAPH is not fully understood. However, studies have suggested that it exerts its anti-tumor effects by inducing apoptosis through the mitochondrial pathway. DMAPH has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, DMAPH has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
DMAPH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMAPH inhibits the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, DMAPH has been shown to improve glucose uptake and insulin sensitivity, which could be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMAPH in lab experiments is its low toxicity. It has been shown to have a high safety profile in animal models, with no significant adverse effects observed. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential therapeutic applications and to establish its safety profile in humans.

Future Directions

There are several future directions for research on DMAPH. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to establish the optimal dosage and administration route. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy in animal models and to establish the optimal dosage and administration route. Additionally, further studies are needed to determine the mechanism of action of DMAPH and to identify potential drug targets.

Scientific Research Applications

DMAPH has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In vitro studies have demonstrated that DMAPH inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMAPH has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

N'-[2-(3,5-dimethylphenoxy)acetyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-12(16)14-15-13(17)8-18-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLZYRPJXAPIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)COC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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